molecular formula C19H15N3O2S B2757882 N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-04-5

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2757882
CAS No.: 1257546-04-5
M. Wt: 349.41
InChI Key: BUIGZGXAYGBSHI-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, thiazole, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a furan derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative under acidic conditions.

    Acylation Reaction: The thiazole intermediate is then subjected to an acylation reaction with phenylacetyl chloride in the presence of a base such as triethylamine.

    Pyrrole Introduction: Finally, the pyrrole ring is introduced via a nucleophilic substitution reaction using a pyrrole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)thiazol-2-yl)-2-phenylacetamide
  • N-(4-(furan-2-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)acetamide

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to the presence of both phenyl and pyrrole groups, which enhance its biological activity and chemical reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(21-19-20-15(13-25-19)16-9-6-12-24-16)17(22-10-4-5-11-22)14-7-2-1-3-8-14/h1-13,17H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIGZGXAYGBSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC=CO3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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